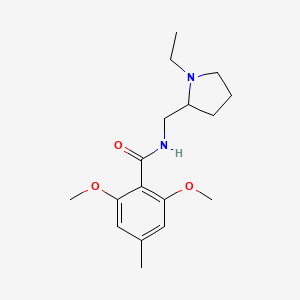
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is a compound that belongs to the class of substituted benzamides. This compound is known for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active molecules. The presence of the pyrrolidine ring and the benzamide moiety makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide typically involves the reaction of 2,6-dimethoxy-4-methylbenzoic acid with (1-ethylpyrrolidin-2-yl)methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
科学研究应用
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain. This mechanism is similar to that of other benzamide derivatives used in the treatment of psychiatric disorders .
相似化合物的比较
Similar Compounds
Amisulpride: A benzamide derivative with similar structural features, used as an antipsychotic agent.
Sulpiride: Another benzamide derivative with applications in the treatment of schizophrenia.
Eticlopride: A dopamine receptor antagonist with a similar mechanism of action.
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of the ethylpyrrolidine moiety. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications .
属性
| 89653-68-9 | |
分子式 |
C17H26N2O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxy-4-methylbenzamide |
InChI |
InChI=1S/C17H26N2O3/c1-5-19-8-6-7-13(19)11-18-17(20)16-14(21-3)9-12(2)10-15(16)22-4/h9-10,13H,5-8,11H2,1-4H3,(H,18,20) |
InChI 键 |
BSPYZRSVLZNOAB-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1CNC(=O)C2=C(C=C(C=C2OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
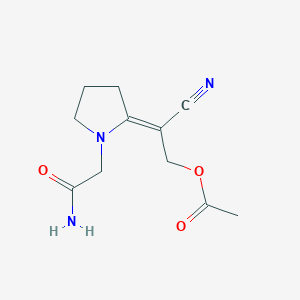
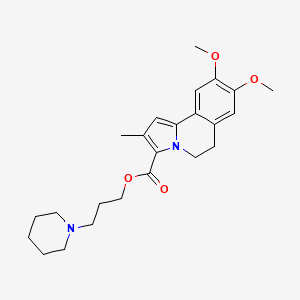
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)

![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
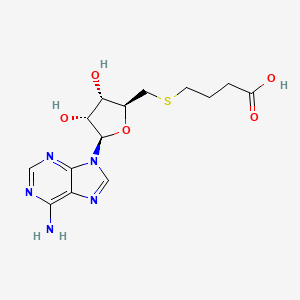
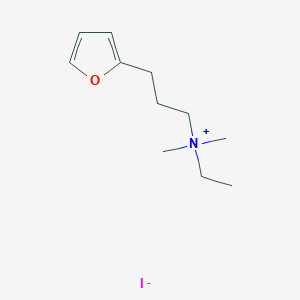

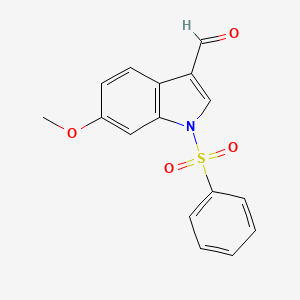
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
